![molecular formula C12H10ClNO3S B2756859 Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate CAS No. 338393-42-3](/img/structure/B2756859.png)
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring, a benzene ring, and a methoxy group .
作用機序
Target of Action
The primary targets of Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other molecules in the cell to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with specific proteins or other biomolecules, altering their function or activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more. Specific information on how such factors influence the action of this compound is currently lacking .
準備方法
The synthesis of Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with methyl 3-hydroxybenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
化学反応の分析
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation, particularly at the thiazole ring, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate has several applications in scientific research:
類似化合物との比較
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate can be compared with other thiazole-based compounds such as:
Benzothiazole: Contains a fused benzene and thiazole ring, offering different chemical properties and biological activities.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
特性
IUPAC Name |
methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)8-3-2-4-9(5-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZWZXRTSECEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide](/img/structure/B2756781.png)
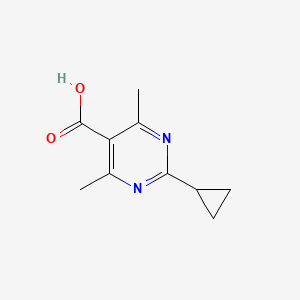
![7,9-dimethyl-1-(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2756783.png)
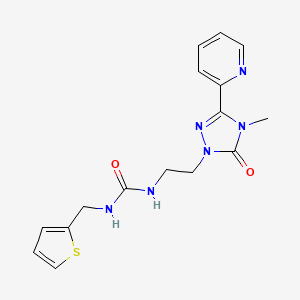
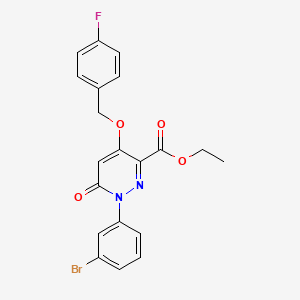
![1-((2-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2756787.png)
![10-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2756789.png)
![1-(3-cyanoquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2756790.png)
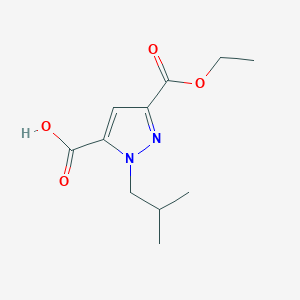
![2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide](/img/structure/B2756794.png)
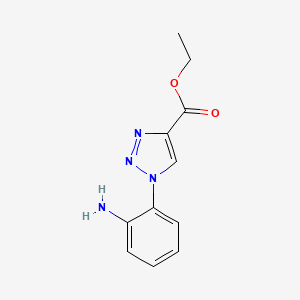
![5-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2756799.png)
